3-acetamido-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-acetamido-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features an acetamido group at the 3-position and a carboxylic acid group at the 5-position of the pyrazole ring, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by acylation and subsequent carboxylation. The reaction conditions often involve the use of solvents like ethanol or acetic acid, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-acetamido-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-acetamido-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole-5-carboxylic acid
- 1H-pyrazole-3-carboxylic acid
- 1H-pyrazole-5-carboxamide
Uniqueness
3-acetamido-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O3 |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-acetamido-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)7-5-2-4(6(11)12)8-9-5/h2H,1H3,(H,11,12)(H2,7,8,9,10) |
InChI Key |
OXEUMOULDFHKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)C(=O)O |
Origin of Product |
United States |
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